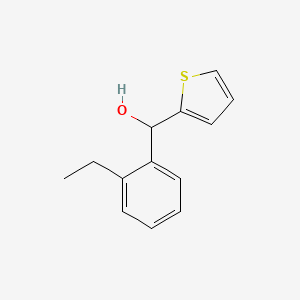

(2-Ethylphenyl)(thiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS/c1-2-10-6-3-4-7-11(10)13(14)12-8-5-9-15-12/h3-9,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIMXOKBCGBECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis of (2-Ethylphenyl)(thiophen-2-yl)methanol

The most direct routes to this compound involve the creation of the central carbon-hydroxyl bond (carbinol) through the addition of a carbon-based nucleophile to a carbonyl group.

These reactions are cornerstones of C-C bond formation, enabling the assembly of the target alcohol from two smaller fragments: an electrophilic carbonyl compound and a nucleophilic organometallic reagent.

A classic and highly effective method for this synthesis involves the use of a Grignard reagent derived from thiophene (B33073). The process begins with the formation of a 2-thienylmagnesium halide. Typically, 2-bromothiophene (B119243) is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate 2-thienylmagnesium bromide. patsnap.comorgsyn.orggoogle.com This organometallic species is a potent nucleophile.

The subsequent and final step is the reaction of this Grignard reagent with the appropriate aldehyde, in this case, 2-ethylbenzaldehyde (B125284). The nucleophilic thienyl group attacks the electrophilic carbonyl carbon of the aldehyde. An acidic workup then protonates the resulting alkoxide to yield the final product, this compound. The reaction temperature for Grignard additions is often controlled, starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature. patsnap.com

Table 1: Key Reagents for Grignard Synthesis

| Role | Compound Name | Structure | Notes |

|---|---|---|---|

| Thiophene Source | 2-Bromothiophene | Precursor to the Grignard reagent. | |

| Metal | Magnesium (Mg) | Mg | Reacts with the halide to form the organometallic reagent. |

| Carbonyl Precursor | 2-Ethylbenzaldehyde | The electrophile that is attacked by the Grignard reagent. |

| Solvent | Tetrahydrofuran (THF)| | Anhydrous conditions are critical for Grignard reagent formation. |

An alternative, yet mechanistically similar, strategy involves reversing the roles of the nucleophile and electrophile. In this approach, an organometallic reagent is prepared from 2-ethylbromobenzene by reacting it with magnesium to form 2-ethylphenylmagnesium bromide. This Grignard reagent then serves as the nucleophile.

The electrophilic partner in this scenario is thiophene-2-carbaldehyde (B41791). The 2-ethylphenyl Grignard reagent adds to the carbonyl carbon of thiophene-2-carbaldehyde, and subsequent acidic workup furnishes the desired this compound. Beyond Grignard reagents, other organometallic compounds, such as organolithium reagents (e.g., 2-ethylphenyllithium), can also be employed for such nucleophilic additions, often exhibiting different reactivity and selectivity profiles.

An indirect, two-step approach involves the initial synthesis of the corresponding ketone, (2-ethylphenyl)(thiophen-2-yl)methanone, followed by its reduction to the target alcohol. The ketone precursor is typically synthesized via a Friedel-Crafts acylation reaction between ethylbenzene (B125841) and thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.orggoogle.com Once the ketone is obtained, it can be reduced to the secondary alcohol.

The reduction of the prochiral ketone, (2-ethylphenyl)(thiophen-2-yl)methanone, can be performed using chiral reducing agents or catalysts to produce an excess of one enantiomer of the alcohol. This is of significant importance in the pharmaceutical industry, where a single enantiomer often accounts for the desired biological activity.

Common methods for asymmetric reduction include:

CBS Reduction: Utilizing the Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, in combination with a stoichiometric reducing agent like borane (B79455) (BH₃). This method is well-regarded for its high enantioselectivity in reducing various ketones.

Asymmetric Transfer Hydrogenation: Employing a transition metal catalyst (e.g., Ruthenium, Rhodium) complexed with a chiral ligand. A hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydride.

The effectiveness of these methods is measured by the enantiomeric excess (% ee), which quantifies the purity of the desired enantiomer.

Table 2: Representative Data for Asymmetric Reduction of Aryl Ketones

| Catalyst/Reagent System | Hydrogen Source | Typical Yield (%) | Typical Enantiomeric Excess (% ee) |

|---|---|---|---|

| (R)-CBS Catalyst / Borane | Borane (BH₃) | >90% | >95% (for S-alcohol) |

| RuCl₂(S,S)-TsDPEN | Formic Acid/Triethylamine | >95% | >98% (for R-alcohol) |

Note: Data are representative for aryl-heteroaryl ketones and may vary for the specific substrate.

For the synthesis of a racemic mixture of this compound, catalytic hydrogenation is a highly efficient and clean method. This process involves the reaction of the ketone precursor with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of various functional groups. google.com

Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, although it sometimes requires higher pressures and temperatures.

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A very effective catalyst that is often used for the reduction of aromatic systems, but it can also be used for ketone reductions under controlled conditions.

The reaction is typically carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate. google.com The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity.

Table 3: Common Conditions for Catalytic Hydrogenation of Ketones

| Catalyst | Typical H₂ Pressure | Solvent | Typical Temperature |

|---|---|---|---|

| 10% Pd/C | 1-10 atm | Ethanol | 25-50 °C |

| Raney Nickel | 50-100 atm | Methanol | 50-100 °C |

Reduction Strategies for Ketone Precursors

Synthesis of Key Precursors and Building Blocks

The convergent synthesis of this compound necessitates the independent preparation of two primary building blocks: a functionalized thiophene methanol derivative and a substituted phenyl methanol intermediate. The methodologies for producing these precursors are diverse and have been a subject of considerable research.

Functionalization of Thiophene Rings for Methanol Derivatives

The generation of thiophen-2-yl methanol and its derivatives is a fundamental step. Various synthetic routes have been explored, primarily focusing on the modification of the thiophene ring.

A common and straightforward method for the synthesis of (thiophen-2-yl)methanol is the reduction of thiophene-2-carbaldehyde. This transformation can be efficiently achieved using various reducing agents. For instance, sodium borohydride (B1222165) in an aqueous medium has been shown to produce 2-hydroxymethylthiophene in high yield (96%). wikipedia.org The Cannizzaro reaction, involving the disproportionation of the aldehyde in the presence of a strong base with formaldehyde (B43269), also yields the corresponding alcohol. wikipedia.org

The synthesis of thiophene-2-carbaldehyde itself can be accomplished through methods like the Vilsmeier-Haack reaction using thiophene, N,N-dimethylformamide (DMF), and phosphorus oxychloride, or by formylation with dichloromethyl methyl ether in the presence of a Lewis acid like tin(IV) chloride. wikipedia.orgwikipedia.org A process using triphosgene (B27547) in chlorobenzene (B131634) has also been reported to produce 2-thiophenecarboxaldehyde in good yields. google.com

Table 1: Reduction of Thiophene-2-carbaldehyde

| Reducing Agent | Solvent | Yield of (thiophen-2-yl)methanol | Reference |

| Sodium Borohydride | Water | 96% | wikipedia.org |

| Formaldehyde (Cannizzaro) | Base | 59% | wikipedia.org |

Direct functionalization of the thiophene ring with formaldehyde or other carbonyl compounds presents another avenue to thiophene-based methanol precursors. The reaction of thiophene with formaldehyde in the presence of aqueous hydrochloric acid can lead to 2-chloromethylthiophene. askfilo.com This can then be a precursor for further nucleophilic substitution to introduce the hydroxyl group. The reaction of thiophene with formaldehyde and hydroxylamine (B1172632) salts has also been investigated. acs.org

Thiophene's nucleophilic character allows it to undergo electrophilic substitution reactions with a variety of carbonyl compounds, particularly in the presence of an acid catalyst. pharmaguideline.comvaia.com These reactions typically occur at the C2 position of the thiophene ring due to the higher electron density at this position. pharmaguideline.com The reaction of aminothiophenes with aldehydes and ketones is also a known transformation. dandelon.com

The construction of the thiophene ring itself through metal-catalyzed reactions offers a powerful strategy for accessing substituted thiophenes. Palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols is a notable method for the synthesis of substituted thiophenes. pharmaguideline.comnih.gov This reaction proceeds in the presence of a catalytic amount of palladium iodide (PdI₂) and potassium iodide (KI) in a solvent like N,N-dimethylacetamide (DMA), with yields ranging from 43-94%. pharmaguideline.comnih.gov The development of these cycloisomerization reactions provides a regioselective route to functionalized thiophenes that can then be converted to the desired methanol derivatives. mdpi.comresearchgate.net

Table 2: Palladium-Catalyzed Cycloisomerization for Thiophene Synthesis pharmaguideline.comnih.gov

| Catalyst System | Solvent | Temperature (°C) | Yield Range |

| PdI₂/KI | DMA | 25-100 | 43-94% |

Synthesis of Substituted Phenyl Methanol Intermediates

(2-Ethylphenyl)methanol can be prepared through various synthetic routes, often starting from 2-ethylaniline (B167055) or other appropriately substituted benzene (B151609) derivatives. A common approach involves the diazotization of 2-ethylaniline followed by reduction to form 2-ethylphenylhydrazine hydrochloride, which can be a precursor for further transformations. scribd.com The reduction of corresponding benzophenone (B1666685) derivatives is another viable method. For instance, (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives can be synthesized by the reduction of the corresponding benzophenone with potassium borohydride in an alcoholic solvent like ethanol or methanol, optionally in the presence of tetrahydrofuran. google.com

Preparation of Substituted Benzyl (B1604629) Alcohols for Subsequent Derivatization

The creation of the "this compound" scaffold can be achieved through established and reliable synthetic organic chemistry methods. The primary approaches involve the formation of the critical carbon-carbon bond between the phenyl and thiophene-methanol moieties or the reduction of a corresponding ketone precursor.

Two principal retrosynthetic disconnections lead to viable forward syntheses:

Grignard Reaction: This approach involves the nucleophilic addition of an organometallic reagent to an aldehyde. Specifically, 2-ethylphenylmagnesium bromide, prepared from 2-bromo-1-ethylbenzene and magnesium metal, can be reacted with thiophene-2-carboxaldehyde. adichemistry.comsigmaaldrich.com This reaction forms the central C-C bond, and subsequent acidic workup protonates the resulting alkoxide to yield the target secondary alcohol. chemistryconnected.com The reaction must be conducted under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF), as Grignard reagents are highly basic and will react with any protic sources. sigmaaldrich.comchemistryconnected.comyoutube.com

Reduction of a Ketone Precursor: An alternative strategy is the reduction of the corresponding ketone, (2-ethylphenyl)(thiophen-2-yl)methanone. This ketone can be synthesized via a Friedel-Crafts acylation of ethylbenzene with thiophene-2-carbonyl chloride. The subsequent reduction of the ketone to the secondary alcohol is commonly achieved with mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. mdpi.com This method is often high-yielding and chemoselective, as NaBH₄ does not typically reduce the aromatic rings.

The following table summarizes the key components for these preparative routes.

Table 1: Key Reagents for the Synthesis of this compound

| Synthetic Method | Key Reagent 1 (Nucleophile/Substrate) | Key Reagent 2 (Electrophile/Reducing Agent) | Typical Solvent |

|---|---|---|---|

| Grignard Reaction | 2-Ethylphenylmagnesium Bromide | Thiophene-2-carboxaldehyde | Diethyl ether or THF |

| Ketone Reduction | (2-Ethylphenyl)(thiophen-2-yl)methanone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol |

Advanced Synthetic Transformations for Analogues

Starting from the core structure of this compound, a wide array of analogues can be synthesized through advanced transformations. These include cross-coupling reactions to build the biaryl framework and functional group interconversions to modify the peripheral moieties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between aromatic rings, making it highly suitable for synthesizing the aryl-thiophene linkage. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organohalide. fujifilm.com

For the synthesis of the (2-Ethylphenyl)(thiophen-2-yl) core, two pathways are viable:

Pathway A: Reaction of 2-ethylphenylboronic acid with a 2-halothiophene (e.g., 2-bromothiophene or 2-iodothiophene).

Pathway B: Reaction of thiophene-2-boronic acid with a 2-halo-1-ethylbenzene (e.g., 1-bromo-2-ethylbenzene).

The reaction is generally carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.gov The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and solvent can be critical for achieving high yields. fujifilm.comnih.gov While many Suzuki reactions use organic solvents like DMF or toluene, protocols using greener solvents like water have also been developed. researchgate.net Steric hindrance on the coupling partners, such as the ortho-ethyl group, can influence reaction rates and yields, sometimes requiring more active catalysts or tailored reaction conditions. beilstein-journals.org

The table below presents examples of conditions used for Suzuki cross-coupling to form aryl-thiophene bonds.

Table 2: Exemplary Conditions for Suzuki Cross-Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II)-complex | Not Specified | Water | researchgate.net |

| 2,4-Dibromothiophene | p-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | nih.gov |

| Aryl Halides | Phenylboronic acid | Fe₃O₄@chitosan-Pd complex | Not Specified | Not Specified | researchgate.net |

Functional group interconversion (FGI) is a key strategy for creating analogues from a common intermediate. The this compound scaffold offers three main sites for such modifications: the benzylic alcohol, the phenyl ring, and the thiophene ring.

Modification of the Hydroxyl Group: The secondary alcohol is a versatile functional group. It can be oxidized to the corresponding ketone, (2-ethylphenyl)(thiophen-2-yl)methanone, using a variety of reagents. Conversely, for further derivatization, it can be converted into a good leaving group. For instance, reaction with a sulfonyl chloride like 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) in the presence of a base can form a tosylate. nih.govresearchgate.net This tosylate is an excellent substrate for Sₙ2 reactions, allowing the introduction of various nucleophiles (e.g., azides, cyanides, amines) to replace the hydroxyl functionality.

Modification of the Phenyl Ring: The ethyl group can be a handle for further reactions, such as benzylic bromination followed by nucleophilic substitution. The aromatic ring itself can undergo electrophilic aromatic substitution, although the directing effects of the ortho and para directing ethyl and (thiophen-2-yl)methanol groups would need to be considered.

Modification of the Thiophene Ring: The thiophene ring is generally reactive towards electrophilic substitution. In a 2-substituted thiophene, the most reactive position for electrophiles is C5. Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide) would be expected to yield the 5-bromo-2-yl derivative, providing a new site for further cross-coupling reactions.

The following table summarizes potential FGI reactions for creating analogues.

Table 3: Potential Functional Group Interconversions for Analogue Synthesis

| Starting Moiety | Reagent(s) | Product Moiety | Transformation Type |

|---|---|---|---|

| Secondary Alcohol (-CH(OH)-) | Tosyl Chloride, Base | Tosylate (-CH(OTs)-) | Leaving Group Formation |

| Secondary Alcohol (-CH(OH)-) | PCC or Activated DMSO | Ketone (-C(O)-) | Oxidation |

| Thiophene Ring (C5-H) | N-Bromosuccinimide (NBS) | 5-Bromo-thiophene | Electrophilic Halogenation |

| Ethyl Group (-CH₂CH₃) | NBS, Light/Initiator | 1-Bromoethyl Group (-CH(Br)CH₃) | Benzylic Bromination |

Chemical Reactivity and Mechanistic Studies

Reactivity of the Carbinol Functionality

The carbinol group, a secondary alcohol, is a key site for various transformations, including oxidation, nucleophilic substitution, and derivatization through esterification and etherification.

The oxidation of secondary alcohols, such as (2-Ethylphenyl)(thiophen-2-yl)methanol, typically yields ketones. youtube.com Further oxidation to carboxylic acids is possible but requires harsh conditions that can cleave carbon-carbon bonds.

The initial oxidation converts the carbinol to (2-Ethylphenyl)(thiophen-2-yl)methanone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon. youtube.com Common laboratory reagents for this purpose include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid. youtube.comlibretexts.org During this reaction, the orange color of the dichromate(VI) ion changes to the green of the chromium(III) ion, indicating the reduction of chromium and the oxidation of the alcohol. passmyexams.co.uk

| Oxidizing Agent | Product from Secondary Alcohol | Notes |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Ketone | Standard method for oxidizing secondary alcohols. libretexts.org |

| Pyridinium chlorochromate (PCC) | Ketone | A milder reagent, often used to avoid over-oxidation. youtube.com |

| Potassium Permanganate (B83412) (KMnO₄) | Ketone | A strong oxidizing agent. youtube.com |

Further oxidation of the resulting ketone to a carboxylic acid is not straightforward as it requires the cleavage of a carbon-carbon bond adjacent to the carbonyl group, a process that necessitates more forceful oxidizing agents and conditions.

The hydroxyl (-OH) group of the carbinol is a poor leaving group. For nucleophilic substitution to occur at the carbinol carbon, the -OH group must first be converted into a better leaving group. A common strategy involves protonation of the oxygen atom by a strong acid, forming a good leaving group, water (H₂O).

Once the protonated alcohol departs as water, a secondary carbocation is formed. This carbocation, [(2-Ethylphenyl)(thiophen-2-yl)methyl]⁺, is significantly stabilized by resonance. The positive charge is delocalized into both the adjacent phenyl ring and the thiophene (B33073) ring, increasing its stability and facilitating its formation. Nucleophiles can then attack this stabilized carbocation to form the substitution product. The thiophene ring is highly effective at stabilizing adjacent positive charges. e-bookshelf.de

Esterification: this compound can undergo esterification by reacting with carboxylic acids or their derivatives (like acyl chlorides or anhydrides). The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible equilibrium-controlled process. Alternatively, for a more irreversible reaction, the alcohol can be treated with a more reactive acylating agent like an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl).

Etherification: The synthesis of ethers from this compound can be achieved through several methods. A direct, acid-catalyzed dehydration to form a symmetrical ether is possible but can compete with elimination reactions. A more controlled approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Recent methods have also explored iron-catalyzed and alkoxyhydrosilane-mediated cross-etherification reactions between secondary benzylic alcohols and other alcohols. nih.govacs.org For instance, an alkoxyhydrosilane can mediate the reaction between a secondary benzyl (B1604629) alcohol and an aliphatic alcohol, proceeding through the formation of a carbocation derived from the benzyl alcohol. rsc.orgresearchgate.netrsc.org

| Reaction Type | Reagents | Product Type |

| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Ester |

| Acylation | Acyl Chloride, Pyridine | Ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |

| Mediated Cross-Etherification | Aliphatic Alcohol, Alkoxyhydrosilane | Unsymmetrical Ether nih.gov |

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system and is significantly more reactive than benzene (B151609) towards electrophilic substitution. e-bookshelf.de

Electrophilic aromatic substitution (EAS) on thiophene preferentially occurs at the C2 (or α) position. stackexchange.compearson.com In this compound, the C2 position is already substituted. The substituent at C2, a secondary alcohol attached to a (2-ethylphenyl) group, is an electron-donating group (EDG) and acts as an ortho, para-director. In the context of the thiophene ring, this directs incoming electrophiles to the C3 and C5 positions.

Attack at the C5 position is generally favored over the C3 position. This preference can be explained by examining the stability of the cationic intermediate (the sigma complex or Wheland intermediate). Attack at C5 allows for the positive charge to be delocalized over more atoms, including a resonance structure where the charge is stabilized by the sulfur atom's lone pair, without disrupting the aromaticity of the adjacent phenyl ring. stackexchange.comuoanbar.edu.iq Attack at the C3 position results in a less stable intermediate. stackexchange.com Therefore, reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to yield the 5-substituted product predominantly.

Metal-catalyzed cross-coupling reactions are powerful tools for functionalizing thiophene rings. Aminocarbonylation, which introduces an amide functional group, is a prominent example. This reaction typically involves the coupling of an organic halide, an amine, and carbon monoxide, catalyzed by a transition metal complex, most commonly palladium. nih.govacs.org

To apply this reaction to this compound, the thiophene ring would first need to be halogenated (e.g., brominated or iodinated), likely at the C5 position as discussed in the previous section. The resulting 5-halo-2-[(2-ethylphenyl)(hydroxy)methyl]thiophene could then undergo palladium-catalyzed aminocarbonylation. acs.org In this process, a palladium catalyst, often ligated with phosphines like Xantphos, facilitates the insertion of carbon monoxide into the carbon-halogen bond, followed by nucleophilic attack by an amine to form the corresponding amide. acs.orgnih.gov Recent advancements have also explored the use of more abundant first-row metals, such as cobalt, for similar transformations under visible light irradiation. nih.govrsc.org

Reactivity of the 2-Ethylphenyl Moiety

Reactions at the Ethyl Side Chain

The ethyl group attached to the phenyl ring is susceptible to reactions typical of alkylbenzenes, primarily at the benzylic position—the carbon atom directly bonded to the aromatic ring. This increased reactivity is due to the stabilization of reaction intermediates, such as radicals or carbocations, through resonance with the phenyl ring. lumenlearning.comlibretexts.org

Side-Chain Oxidation: Alkylbenzenes containing at least one benzylic hydrogen can be oxidized to carboxylic acids using strong oxidizing agents. libretexts.orgorgoreview.comlibretexts.org In the case of this compound, the ethyl group can be oxidized to a carboxylic acid group. This reaction typically proceeds with reagents like potassium permanganate (KMnO₄) in a basic solution followed by acidification, or with chromic acid (H₂CrO₄). orgoreview.comyoutube.com The entire ethyl group is converted to a carboxyl group, irrespective of its chain length, provided a benzylic hydrogen is present. libretexts.orgorgoreview.com It is important to note that such strong oxidizing conditions could potentially also oxidize the methanol (B129727) group.

Radical Halogenation: The benzylic hydrogens of the ethyl group are susceptible to substitution by halogens via a free radical mechanism, typically initiated by UV light or a radical initiator. pearson.comyoutube.comdoubtnut.com For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively introduce a bromine atom at the benzylic position, yielding (2-(1-bromoethyl)phenyl)(thiophen-2-yl)methanol. lumenlearning.com The selectivity for the benzylic position over the terminal methyl position is due to the greater stability of the intermediate benzylic radical. youtube.com Similarly, chlorination in the presence of UV light would favor substitution at the alpha-carbon of the ethyl group. doubtnut.com

Table 1: Predicted Reactions at the Ethyl Side Chain of this compound

| Reaction Type | Reagents | Predicted Product | Notes |

| Side-Chain Oxidation | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | (2-Carboxyphenyl)(thiophen-2-yl)methanol | The methanol group may also be susceptible to oxidation. |

| Radical Bromination | N-Bromosuccinimide (NBS), initiator (e.g., AIBN) | (2-(1-Bromoethyl)phenyl)(thiophen-2-yl)methanol | Highly selective for the benzylic position. |

| Radical Chlorination | Cl₂, UV light | (2-(1-Chloroethyl)phenyl)(thiophen-2-yl)methanol | Favors the benzylic position. |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the 2-ethylphenyl moiety can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents: the ethyl group and the (thiophen-2-yl)methanol group. wikipedia.org

Directing Effects of Substituents:

Ethyl Group: An alkyl group, such as ethyl, is an activating group and an ortho, para-director. leah4sci.compressbooks.pub It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. quora.comstudymind.co.uk It directs incoming electrophiles to the positions ortho and para to itself.

(Thiophen-2-yl)methanol Group: The directing influence of the (thiophen-2-yl)methanol group is more complex. The hydroxyl group itself is activating and ortho, para-directing. However, the bulky and potentially electron-withdrawing nature of the entire substituent due to the electronegativity of the oxygen and the aromatic thiophene ring can influence both the reactivity and the regioselectivity. Generally, substituents with lone pairs on the atom attached to the ring are ortho, para-directing. jove.comlibretexts.org Steric hindrance from this large group will significantly disfavor substitution at the ortho position adjacent to it. stackexchange.com

Predicted Regioselectivity: In this compound, the phenyl ring is substituted at positions 1 and 2. The ethyl group at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5). The (thiophen-2-yl)methanol group at C1 directs to its ortho positions (C2, which is already substituted, and C6) and its para position (C4).

The activating effect of the ethyl group enhances the electron density at its ortho and para positions. quora.com The directing effects of the two groups are cooperative in directing substitution to positions 4 and 6. However, steric hindrance from the bulky (thiophen-2-yl)methanol group at C1 and the ethyl group at C2 will play a crucial role. Attack at position 3 will be sterically hindered by the adjacent ethyl group, and attack at position 6 will be hindered by the adjacent (thiophen-2-yl)methanol group. Therefore, the most likely position for electrophilic attack is C4, which is para to the (thiophen-2-yl)methanol group and meta to the ethyl group, and C5, which is para to the ethyl group. The electronic activation by the ethyl group at the C5 position is strong.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the major isomers likely being substitution at the less sterically hindered positions. vaia.comresearchgate.net

Table 2: Predicted Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | (2-Ethyl-5-nitrophenyl)(thiophen-2-yl)methanol and (2-Ethyl-4-nitrophenyl)(thiophen-2-yl)methanol | The ethyl group is an activating o,p-director. The (thiophen-2-yl)methanol group is likely a deactivating o,p-director. Steric hindrance is a key factor. |

| Bromination | Br₂, FeBr₃ | (5-Bromo-2-ethylphenyl)(thiophen-2-yl)methanol and (4-Bromo-2-ethylphenyl)(thiophen-2-yl)methanol | Similar directing effects as in nitration. |

| Sulfonation | SO₃, H₂SO₄ | (3-Ethyl-4-(hydroxymethyl(thiophen-2-yl))benzenesulfonic acid and (4-Ethyl-2-(hydroxymethyl(thiophen-2-yl))benzenesulfonic acid | Sulfonation is often sensitive to steric hindrance and reaction temperature. pearson.com |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed to elucidate the connectivity and chemical environment of atoms within (2-Ethylphenyl)(thiophen-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the ethylphenyl and thiophene (B33073) rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The methine proton of the alcohol group (-CHOH-) would likely appear as a singlet or a doublet in the range of δ 5.5-6.5 ppm. The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group would resonate further upfield, with the methylene protons appearing as a quartet and the methyl protons as a triplet. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms. The aromatic carbons of the phenyl and thiophene rings would generate signals in the δ 120-150 ppm region. The carbon atom of the secondary alcohol (C-OH) would be expected to resonate in the δ 60-80 ppm range. The carbons of the ethyl group would appear at higher field strengths.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.0 | Multiplet | 4H | Aromatic protons (Ethylphenyl) |

| ~7.3-6.9 | Multiplet | 3H | Aromatic protons (Thiophenyl) |

| ~5.8 | Singlet | 1H | Methine proton (-CHOH) |

| ~2.7 | Quartet | 2H | Methylene protons (-CH₂CH₃) |

| ~1.2 | Triplet | 3H | Methyl protons (-CH₂CH₃) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ ppm) | Assignment |

| ~145-125 | Aromatic carbons (Ethylphenyl & Thiophenyl) |

| ~70 | Methine carbon (-CHOH) |

| ~25 | Methylene carbon (-CH₂) |

| ~15 | Methyl carbon (-CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation pattern would likely show characteristic losses, such as the loss of a water molecule (M-18), an ethyl group (M-29), or cleavage of the bond between the methine carbon and the aromatic rings, providing further structural confirmation.

Hypothetical Mass Spectrometry Data Table

| m/z | Interpretation |

| [M]⁺ | Molecular Ion |

| [M-18]⁺ | Loss of H₂O |

| [M-29]⁺ | Loss of C₂H₅ |

| [M-C₇H₇]⁺ | Loss of ethylphenyl group |

| [M-C₄H₃S]⁺ | Loss of thiophenyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the ethyl group would be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ range. A C-O stretching band would likely be present around 1000-1200 cm⁻¹.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, 2870 | Medium | Aliphatic C-H stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

X-ray Diffraction Studies

Should single crystals of this compound be obtained, X-ray diffraction would provide definitive information about its three-dimensional structure.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···π interactions, hydrogen bonding)

The analysis of the crystal packing would reveal the nature and extent of intermolecular interactions that govern the solid-state assembly. It is highly probable that the hydroxyl group would participate in hydrogen bonding, potentially forming chains or dimeric structures with neighboring molecules. Additionally, C-H···π interactions, where a C-H bond from an ethyl group or an aromatic ring interacts with the π-system of an adjacent aromatic ring, would likely play a significant role in stabilizing the crystal lattice. The specific arrangement of these interactions would define the supramolecular architecture of the compound in the crystalline form.

Chromatographic and Purity Assessment Techniques

The structural elucidation and characterization of this compound rely on a suite of advanced analytical methodologies. Among these, chromatographic techniques are indispensable for assessing purity, identifying components within a mixture, and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each provide unique insights into the chemical nature of this diarylmethanol derivative.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. mdpi.com Reversed-phase HPLC, in particular, is widely employed in pharmaceutical analysis for its high resolution and efficiency. unirioja.es In a typical HPLC analysis of a diarylmethanol derivative, a C18 column is used as the stationary phase, providing a nonpolar environment for the separation of analytes.

The mobile phase, a critical component in HPLC, is often a mixture of an organic solvent and water. For compounds with aromatic character like this compound, a gradient elution with acetonitrile or methanol (B129727) mixed with water is commonly employed. This allows for the effective separation of the main compound from any impurities or starting materials. Detection is most commonly achieved using a UV detector, as the phenyl and thiophene rings exhibit strong chromophores that absorb ultraviolet light. The wavelength of detection is typically set at a maximum absorbance for the compound, often around 230-280 nm.

The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates a high degree of purity.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 0-20 min, 50-90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of volatile and semi-volatile compounds and can be applied to this compound, especially for identifying byproducts in a reaction mixture. The use of capillary columns in GC allows for the effective separation of complex mixtures of thiophenes. nih.gov

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is based on the differential partitioning of the analytes between the stationary phase and the carrier gas (usually helium). As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. For instance, fragmentation may occur at the benzylic position, leading to the formation of stable tropylium-like ions or ions corresponding to the thiophene and ethylphenyl moieties. These fragmentation patterns are invaluable for the unequivocal identification of the compound in a complex mixture. nih.gov

Table 2: Predicted GC-MS Parameters and Fragmentation Data for this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Molecular Ion (M+) | m/z 218 |

| Major Predicted Fragment Ions | m/z 189 ([M-C2H5]+), m/z 115 ([C7H7S]+), m/z 103 ([C8H7]+) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is extensively used for monitoring the progress of chemical reactions. nih.govnsf.gov In the synthesis of this compound, which can be prepared via a Grignard reaction, TLC is an ideal tool to follow the consumption of the starting materials (e.g., 2-ethylbenzaldehyde (B125284) and a thiophene Grignard reagent) and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture are separated based on their differential affinity for the stationary phase and the mobile phase.

The progress of the reaction can be visualized by comparing the spots of the reaction mixture with those of the starting materials. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The relative polarity of the starting materials and the product will determine their respective positions on the TLC plate. The product, being an alcohol, is generally more polar than the aldehyde and thiophene starting materials and will thus have a lower retention factor (Rf) value. Visualization can be achieved under UV light, or by using staining agents such as potassium permanganate (B83412) or vanillin.

Table 3: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization |

| 2-Ethylbenzaldehyde | ~0.65 | UV active, stains with permanganate |

| Thiophene starting material | ~0.80 | UV active |

| This compound | ~0.40 | UV active, stains with permanganate |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and reactivity, offering a detailed picture of "(2-Ethylphenyl)(thiophen-2-yl)methanol".

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as the ground-state geometry. This geometry optimization process minimizes the energy of the molecule by adjusting the positions of its atoms, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. The optimized structure is crucial for all subsequent computational analyses.

Table 1: Exemplary Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C(carbinol)-O | 1.43 Å |

| O-H | 0.96 Å | |

| C(carbinol)-C(phenyl) | 1.52 Å | |

| C(carbinol)-C(thiophene) | 1.51 Å | |

| C-S (thiophene avg.) | 1.72 Å | |

| Bond Angle | C(phenyl)-C(carbinol)-O | 109.5° |

| C(thiophene)-C(carbinol)-O | 109.5° |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes. First, they confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. Second, they predict the molecule's infrared (IR) and Raman spectra by calculating the frequencies and intensities of its fundamental vibrational modes. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the O-H bond or the breathing modes of the aromatic rings.

Table 2: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(O-H) | O-H stretch | ~3650 |

| ν(C-H) aromatic | Aromatic C-H stretch | 3100 - 3000 |

| ν(C-H) aliphatic | Aliphatic C-H stretch | 3000 - 2850 |

| ν(C=C) | Aromatic ring stretch | 1600 - 1450 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For "this compound," the electron-rich thiophene (B33073) and phenyl rings are expected to contribute significantly to the HOMO, while the LUMO is likely distributed over the entire aromatic system.

Table 3: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -5.8 |

| LUMO Energy (E_LUMO) | -0.9 |

While FMO theory provides a global view of reactivity, Fukui function analysis offers insights into local reactivity, identifying specific atomic sites susceptible to attack. semanticscholar.org The Fukui function measures the change in electron density at a particular point in the molecule as the total number of electrons changes. scispace.com Condensed Fukui functions are calculated for each atom to predict its reactivity toward different types of reagents.

f+ : Predicts sites for nucleophilic attack (where an electron is accepted).

f- : Predicts sites for electrophilic attack (where an electron is donated).

f0 : Predicts sites for radical attack.

Generally, the site with the highest value for a given Fukui function is considered the most reactive for that type of attack. researchgate.net For "this compound," the oxygen atom and the carbon atoms of the aromatic rings are key sites of interest.

Table 4: Condensed Fukui Function Values for Selected Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| O (hydroxyl) | 0.15 | 0.08 |

| C (carbinol) | 0.12 | 0.05 |

| C2 (thiophene) | 0.04 | 0.18 |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the calculated wave function, translating it into the familiar language of Lewis structures, lone pairs, and atomic hybridization. uni-muenchen.deq-chem.com This method localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). The stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugative or resonance effects within the molecule.

Table 5: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ*(C(carbinol)-H) | 2.5 |

| LP (O) | σ*(C(carbinol)-C(phenyl)) | 1.8 |

| π (C=C) phenyl | π* (C=C) phenyl | 20.5 |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movements of the atoms in "this compound" by solving Newton's equations of motion. This approach can provide valuable information about the molecule's conformational flexibility, such as the rotation around the single bonds connecting the carbinol carbon to the phenyl and thiophene rings. Furthermore, by including solvent molecules (e.g., water) in the simulation box, MD can be used to investigate solvation effects and the structure of the solvent around the molecule, offering insights into its behavior in a more realistic chemical environment.

Investigation of Supramolecular Assembly and Hydrogen Bonding Patterns

Hydrogen bonding plays a crucial role in directing the assembly of molecules possessing hydroxyl functionalities. In the case of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for the formation of various hydrogen bonding motifs, such as chains or rings of molecules. The oxygen atom of the hydroxyl group can accept a hydrogen bond, while the hydrogen atom can be donated to an electronegative atom on an adjacent molecule.

In Silico Studies of Molecular Interactions

In silico studies of molecular interactions provide valuable insights into the electronic properties and reactivity of molecules like this compound. Electrophilicity-Based Charge Transfer (ECT) is a conceptual DFT-based descriptor used to understand the charge transfer processes in molecular interactions. The analysis of charge transfer (ΔN) helps in quantifying the amount of electronic charge transferred between interacting molecules, which is crucial for understanding various chemical and biological processes.

| Parameter | Description | Expected Trend for this compound |

|---|---|---|

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a system. | Negative value, indicating stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A moderate value, reflecting a balance between the aromatic rings. |

| Global Electrophilicity (ω) | The ability of a system to accept electrons. | Expected to be a moderate electrophile. |

| Charge Transfer (ΔN) | The fraction of electrons transferred between interacting molecules. | Small in self-assembly, indicating weak intermolecular charge transfer. |

For a molecule such as this compound, Hirshfeld surface analysis would be expected to reveal a variety of intermolecular contacts. Given the presence of hydrogen, carbon, oxygen, and sulfur atoms, the most significant contributions to the crystal packing would likely arise from H···H, C···H/H···C, O···H/H···O, and S···H/H···S contacts. The O···H/H···O contacts would correspond to the hydrogen bonds involving the hydroxyl group. The C···H/H···C contacts would represent the interactions between the aromatic rings and the ethyl group with neighboring molecules, including C-H···π interactions. The S···H/H···S contacts would highlight the involvement of the thiophene's sulfur atom in intermolecular interactions.

The relative percentages of these contacts are dependent on the specific crystal packing arrangement. However, based on the analysis of similar organic molecules, H···H contacts typically constitute the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. The contributions from C···H/H···C and O···H/H···O contacts are also expected to be significant, reflecting the importance of van der Waals forces and hydrogen bonding in the supramolecular assembly.

| Intermolecular Contact Type | Description | Representative Percentage Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms on adjacent molecules. | 40 - 50% |

| C···H / H···C | Contacts between carbon and hydrogen atoms, indicative of C-H···π and van der Waals interactions. | 25 - 35% |

| O···H / H···O | Contacts representing hydrogen bonding involving the hydroxyl group. | 10 - 20% |

| S···H / H···S | Contacts involving the sulfur atom of the thiophene ring. | 5 - 10% |

| C···C | Contacts indicating π-π stacking interactions between aromatic rings. | < 5% |

| Other | Minor contributions from other contact types (e.g., S···C, O···C). | < 5% |

Advanced Chemical Applications and Research Directions

Role as Building Blocks in Complex Organic Synthesis

There is no specific information available in the searched scientific literature regarding the use of (2-Ethylphenyl)(thiophen-2-yl)methanol as a building block in complex organic synthesis. While structurally similar compounds, such as other diarylmethanols and thiophene (B33073) derivatives, are known to be valuable precursors in organic chemistry, the role of this particular ortho-substituted compound has not been detailed.

Precursors for Polycyclic Heteroaromatic Compounds

The synthesis of polycyclic heteroaromatic hydrocarbons (PAHs) containing a thiophene ring is an active area of research. These compounds are of interest for their electronic properties and potential applications in materials science. However, no studies were identified that specifically utilize this compound as a precursor for such structures. The cyclization strategies to form polycyclic systems would be influenced by the ortho-ethyl substituent, but without experimental data, any proposed reaction pathways would be purely speculative.

Scaffolds for Novel Molecular Architectures

While thiophene-containing molecules serve as scaffolds for a variety of novel molecular architectures, there is no specific mention of this compound in this context within the reviewed literature. The unique steric and electronic properties conferred by the 2-ethylphenyl group could theoretically lead to interesting molecular designs, but this potential has not been explored in published research.

Chiral Chemistry Applications

The asymmetric synthesis and applications of chiral diarylmethanols are a significant focus in modern organic chemistry. However, specific research into the chiral properties and applications of this compound is not available.

Development of Chiral Ligands and Auxiliaries

The development of chiral ligands and auxiliaries is crucial for asymmetric catalysis. While many chiral alcohols have been adapted for these purposes, there is no evidence in the searched literature of this compound being used to develop such chemical tools.

Asymmetric Synthesis of Other Chiral Alcohols and Molecules

The catalytic asymmetric synthesis of chiral alcohols is a well-established field. However, no methods have been reported that specifically describe the asymmetric synthesis of this compound or its use in the subsequent synthesis of other chiral molecules.

Materials Science Contributions

The incorporation of thiophene units into polymers and other materials is a common strategy to impart desirable electronic and optical properties. Thiophene-containing materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. However, there are no specific studies detailing the contribution or potential application of this compound in materials science.

Despite a comprehensive search for scientific literature and data, there is a significant lack of specific information available for the chemical compound "this compound." Research and documentation on this particular molecule, including its synthesis, properties, and applications, are not readily found in the public domain.

General information exists for related thiophene-containing compounds, which are known for their utility in the development of conductive polymers and as intermediates in various chemical syntheses. Thiophene derivatives are a well-studied class of compounds, particularly in the fields of materials science and pharmaceuticals. For instance, polythiophenes are a major class of conductive polymers with applications in organic electronics. The thiophene moiety is also a key structural feature in numerous biologically active molecules.

However, detailed research findings, spectroscopic data, and specific applications for "this compound" are not available. Consequently, it is not possible to generate the detailed article as requested, which was to focus solely on this specific chemical compound and its advanced applications. The absence of dedicated research on this molecule prevents a scientifically accurate discussion of its role in the synthesis of thiophene-based monomers, the development of organic materials with specific properties, or its involvement in catalytic transformations.

Further research would be required to be published on "this compound" before a comprehensive article on its specific chemical applications and research directions could be written.

Future Perspectives and Emerging Research Areas

Development of Atom-Economical and Sustainable Synthetic Methodologies

The principles of green and sustainable chemistry are increasingly integral to the development of new synthetic routes. su.sechemistryworld.com Future research will likely focus on developing atom-economical and environmentally benign methods for the synthesis of (2-Ethylphenyl)(thiophen-2-yl)methanol and its derivatives.

Key strategies may include:

Catalytic C-H Activation/Arylation: Moving beyond traditional cross-coupling reactions that require pre-functionalized starting materials, direct C-H activation and arylation of thiophene (B33073) with 2-ethylbenzaldehyde (B125284) or related precursors would represent a highly atom-economical approach. acs.org Such methods often utilize transition metal catalysts and aim to minimize waste by activating abundant C-H bonds directly. rsc.orgmdpi.com

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of diarylmethanols is a growing area of interest. researchgate.net Future work could explore the use of engineered enzymes to catalyze the asymmetric reduction of a corresponding ketone precursor, yielding enantiomerically pure this compound. This approach offers high selectivity under mild reaction conditions, often in aqueous media. researchgate.net

Alternative Energy Sources: The application of microwave irradiation or ultrasound could significantly enhance reaction rates and reduce energy consumption compared to conventional heating methods. mdpi.com These techniques are recognized as green synthetic tools that can lead to higher yields and shorter reaction times. mdpi.comekb.eg

Metal-Free Synthesis: The development of metal-free catalytic systems, for instance, using hypervalent iodine reagents, presents a sustainable alternative to traditional metal-catalyzed reactions, avoiding the use of toxic and rare metals. su.se

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Advantages | Potential Challenges | Sustainability Aspect |

| Catalytic C-H Activation | High atom economy, reduced pre-functionalization steps. acs.org | Regioselectivity control, catalyst cost and recovery. | Minimizes stoichiometric waste. acs.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. researchgate.net | Enzyme stability and availability, substrate scope. | Environmentally benign, reduced energy consumption. researchgate.net |

| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction rates, increased yields, energy efficiency. mdpi.com | Scalability, specialized equipment. | Reduced energy consumption and reaction times. mdpi.com |

| Metal-Free Catalysis | Avoids toxic and rare metals, often milder conditions. su.se | Catalyst efficiency and scope. | Improved environmental profile by eliminating metal contaminants. su.se |

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

Investigation of Novel Reactivity Patterns and Rearrangements

The unique electronic properties of the thiophene ring, coupled with the substituted phenyl group, suggest that this compound could exhibit interesting and potentially novel reactivity.

Future research in this area could explore:

Palladium-Catalyzed 1,4-Migration: In related 2-arylthiophene systems, palladium-catalyzed 1,4-migration has been observed, leading to the functionalization of the typically less reactive β-position of the thiophene ring. rsc.org Investigating whether this compound can undergo similar rearrangements could open pathways to novel isomers and derivatives.

Acid-Catalyzed Rearrangements: Diaryl- and heteroarylmethanols are known to undergo rearrangements under acidic conditions. Probing the behavior of this compound in the presence of various acids could lead to the formation of rearranged products with different connectivity and potentially new applications.

Oxidative Coupling Reactions: The electron-rich nature of the thiophene ring makes it susceptible to oxidative coupling. Research into the oxidative behavior of the title compound could lead to the synthesis of dimeric or polymeric structures with interesting material properties.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. iaea.org

For this compound, DFT studies could be employed to:

Predict Molecular Properties: Calculations can determine key electronic and structural parameters such as HOMO-LUMO energy gaps, bond lengths, and dihedral angles. nih.govresearchgate.net This information is crucial for understanding the molecule's stability, reactivity, and potential applications in areas like organic electronics. researchgate.net

Model Reaction Mechanisms: Computational modeling can elucidate the transition states and intermediates of potential reactions, providing insights into reaction feasibility and selectivity. mdpi.com This is particularly valuable for complex catalytic cycles or rearrangement pathways.

Design Novel Derivatives: By systematically modifying the structure of this compound in silico (e.g., by adding different functional groups) and calculating the resulting properties, researchers can rationally design new compounds with desired characteristics before undertaking their synthesis. nih.govmdpi.com

The table below outlines key parameters that can be investigated using DFT.

| Computational Parameter | Significance for Rational Design | Example Application |

| HOMO-LUMO Energy Gap | Predicts electronic transitions, chemical reactivity, and potential for use in organic electronics. nih.govresearchgate.net | Designing derivatives with tuned band gaps for organic semiconductor applications. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | Guiding site-selective functionalization reactions. |

| Calculated Vibrational Frequencies | Aids in the interpretation of experimental spectroscopic data (e.g., IR and Raman). mdpi.com | Confirming the structure of newly synthesized derivatives. |

| Transition State Energies | Elucidates reaction mechanisms and predicts reaction kinetics. mdpi.com | Optimizing reaction conditions for higher yields and selectivity. |

Table 2: Application of DFT in the Rational Design of this compound Derivatives

Exploration of Functionalization at Specific Sites for Enhanced Chemical Utility

The ability to selectively introduce new functional groups at specific positions on the this compound scaffold is critical for expanding its chemical utility. The presence of two distinct aromatic rings—the thiophene and the 2-ethylphenyl group—offers multiple sites for modification.

Future research will likely target:

Regioselective C-H Functionalization of the Thiophene Ring: The thiophene ring has multiple C-H bonds that can be selectively functionalized. While the C5 position is often the most reactive, methods for targeting the C3 and C4 positions are being developed. nih.govacs.org The use of directing groups, potentially including the hydroxyl group of the methanol (B129727) moiety, could enable precise control over the site of functionalization. acs.org

Functionalization of the Phenyl Ring: The 2-ethylphenyl ring also presents opportunities for functionalization. Ortho-lithiation directed by the hydroxyl group, followed by quenching with various electrophiles, could be a viable strategy for introducing substituents adjacent to the methanol bridge.

Derivatization of the Hydroxyl Group: The methanol hydroxyl group is a key functional handle. It can be readily converted into other functional groups, such as ethers, esters, or halides, providing a straightforward entry point for attaching this molecular scaffold to other molecules or materials.

The table below summarizes potential functionalization strategies.

| Target Site | Functionalization Strategy | Potential Reagents/Catalysts | Outcome |

| Thiophene C5-position | Direct Arylation | Palladium catalysts, aryl halides mdpi.com | Introduction of new aryl groups. |

| Thiophene C3/C4-positions | Directed C-H Activation | Rhodium or Iridium catalysts with directing groups. nih.govacs.org | Access to less common substitution patterns. |

| Phenyl Ring (ortho to methanol) | Directed Ortho-Metalation | n-Butyllithium, various electrophiles | Introduction of diverse functional groups. |

| Hydroxyl Group | Esterification/Etherification | Acyl chlorides, alkyl halides in the presence of a base. | Modification of the linking group. |

Table 3: Strategies for Site-Specific Functionalization

Q & A

Q. What are the optimal reaction conditions for synthesizing (2-Ethylphenyl)(thiophen-2-yl)methanol?

A common method involves the condensation of substituted benzaldehydes with thiophene derivatives under acidic catalysis. For example, a procedure adapted from phenyl(thiophen-2-yl)methanol synthesis uses TosMIC (Tosylmethyl Isocyanide) and BF₃·Et₂O in acetonitrile at room temperature, followed by purification via column chromatography (hexane:ethyl acetate = 10:1) . Key parameters include stoichiometric ratios (1:1.2 alcohol:TosMIC), solvent choice (polar aprotic solvents enhance reactivity), and reaction monitoring via TLC.

Q. How can purity and structural integrity be validated post-synthesis?

Characterization typically involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.

- Chromatography : HPLC or GC-MS to assess purity (>95% ideal).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₃H₁₄OS: 218.08 g/mol).

Cross-referencing with IR spectra (e.g., C-O stretching at ~1050 cm⁻¹ and aromatic C-H bending at ~700 cm⁻¹) is also recommended .

Q. What solvents are compatible with this compound for crystallization?

Slow evaporation in mixed solvents (e.g., ethanol:chloroform 1:1) often yields high-quality crystals. Evidence from analogous thiophene-containing alcohols suggests monoclinic systems (e.g., space group P2₁/c) with Z = 4, though lattice parameters depend on substituent effects .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties?

DFT studies using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can model:

- HOMO-LUMO gaps : To assess reactivity (e.g., ΔE ≈ 4.5 eV for similar alcohols).

- Electrostatic potential maps : To identify nucleophilic/electrophilic sites (e.g., hydroxyl group as a reactive center).

Incorporate exact exchange terms (as in Becke’s 1993 functional) to improve thermochemical accuracy .

Q. How do crystallographic studies resolve conflicting data on molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond lengths and angles. For example:

Q. What strategies address discrepancies in biological activity assays?

If antibacterial results conflict (e.g., MIC values varying >2-fold):

- Control experiments : Verify compound stability under assay conditions (pH, temperature).

- Docking studies : Use AutoDock Vina to simulate ligand-receptor binding (e.g., with E. coli FabH enzyme).

- Batch consistency : Ensure synthetic reproducibility via NMR fingerprinting .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (BF₃·Et₂O) | 0.3 mmol | Maximizes electrophilic activation |

| Solvent | Acetonitrile | Enhances polar transition states |

| Temperature | RT to 40°C | Prevents decomposition |

Q. Table 2. Computational Modeling Parameters

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | HOMO-LUMO, charge distribution |

| M06-2X | def2-TZVP | Thermochemical accuracy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.